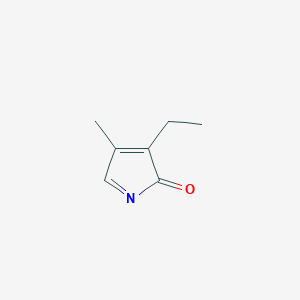

3-Ethyl-4-methyl-2H-pyrrol-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

115976-54-0 |

|---|---|

Molecular Formula |

C7H9NO |

Molecular Weight |

123.15 g/mol |

IUPAC Name |

3-ethyl-4-methylpyrrol-2-one |

InChI |

InChI=1S/C7H9NO/c1-3-6-5(2)4-8-7(6)9/h4H,3H2,1-2H3 |

InChI Key |

KXEDFWBHZTXVCS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=NC1=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethyl 4 Methyl 2h Pyrrol 2 One and Its Congeners

Studies on Antioxidant and Antimicrobial Properties of the Compound and its Derivatives

Pyrrole-containing compounds have demonstrated notable antioxidant properties. nih.gov The mechanism often involves the donation of a hydrogen atom from the nitrogen in the pyrrole (B145914) ring to neutralize free radicals. acs.org The antioxidant activity can be influenced by the solvent and the specific structure of the pyrrolinone derivative. acs.org

In the realm of antimicrobial activity, various pyrrolinone derivatives have shown efficacy against pathogenic bacteria and fungi. tandfonline.comjocpr.com For instance, certain iodo-dihydro-pyrrol-2-one compounds have exhibited activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. tandfonline.com The introduction of specific substituents, such as a chlorine atom on the pyrrole ring, has been shown to be crucial for reducing cardiotoxicity while maintaining antimicrobial effects. nih.gov

Investigations into Antiviral and Anticancer Activities of Pyrrolinones

The antiviral potential of pyrrolinone derivatives is an active area of investigation. researchgate.net These compounds are being explored as inhibitors of viral enzymes and proteins essential for viral replication. nih.gov

The anticancer properties of pyrrolinones are particularly promising. frontiersin.org Derivatives of 3-Ethyl-4-methyl-2H-pyrrol-2-one have been shown to inhibit the growth of various cancer cell lines. mdpi.comresearchgate.net Some compounds have demonstrated potent activity against non-small cell lung cancer, oral epithelial cancer, melanoma, and large cell lung cancer cell lines. nih.gov The mechanism of action can involve the inhibition of key signaling pathways, such as the p53-MDM2 interaction, which is a crucial target in cancer therapy. nih.govacs.org Furthermore, some pyrrolinone derivatives have been identified as inhibitors of LIN28, an RNA-binding protein implicated in tumorigenesis. acs.orgresearchgate.net

Interactive Table: Anticancer Activity of Pyrrolidone Derivatives

| Derivative Type | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | Human A549 lung epithelial cells | Enhanced anticancer activity with the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| 3-substituted-indolin-2-ones containing chloropyrroles | Non-small cell lung cancer (A549), oral epithelial (KB), melanoma (K111), large cell lung cancer (NCI-H460) | Significant antitumor activities, with IC50 values as low as 0.32 µM. nih.gov | nih.gov |

| Pyrrolidone p53-MDM2 inhibitors | A549 xenograft model | Effective inhibition of tumor growth. nih.govacs.org | nih.govacs.org |

| Trisubstituted pyrrolinones | JAR cells | Inhibition of LIN28 and increased levels of mature let-7 tumor suppressor microRNAs. acs.orgresearchgate.net | acs.orgresearchgate.net |

Modulation of Specific Biological Targets by Pyrrolinone-Based Inhibitors (e.g., Carbonic Anhydrase)

A significant area of research focuses on the ability of pyrrolinone derivatives to inhibit specific enzymes, such as carbonic anhydrase (CA). nih.govacs.org CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic implications for conditions like glaucoma and certain types of cancer. nih.govresearchgate.net

Novel dihydro-pyrrol-2-one compounds have been synthesized and shown to be potent inhibitors of several human carbonic anhydrase isoforms, including those associated with tumors (hCA IX and XII). nih.govacs.org The inhibition constants (Ki) for these compounds are often in the nanomolar range, indicating high potency. nih.gov The structure-activity relationship studies have revealed that the nature and position of substituents on the pyrrolinone ring significantly influence the inhibitory activity against different CA isoforms. nih.gov For example, in some series, a bromine atom at position 4 was found to be more active than fluorine or no substituent against the tumor-associated hCA IX isoform. nih.gov

Mechanistic Insights into the Chemical Reactivity of 3 Ethyl 4 Methyl 2h Pyrrol 2 One

Electrophilic and Nucleophilic Character of the Pyrrolinone Ring

The pyrrolinone ring of 3-Ethyl-4-methyl-2H-pyrrol-2-one possesses both electrophilic and nucleophilic sites, rendering it susceptible to a variety of chemical transformations.

Carbonyl Group Reactivity and Nucleophilic Additions

The carbonyl group (C=O) is a dominant feature of the pyrrolinone ring, and its chemistry is central to the molecule's reactivity. The carbon atom of the carbonyl group is electrophilic due to the polarization of the C=O double bond, where the more electronegative oxygen atom draws electron density towards itself. savemyexams.comyoutube.com This creates a partial positive charge on the carbon, making it a prime target for attack by nucleophiles. savemyexams.comyoutube.com

Nucleophilic addition is a fundamental reaction of carbonyl compounds. masterorganicchemistry.com In this process, a nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com The reactivity of the carbonyl group can be influenced by adjacent electron-withdrawing or electron-donating groups. masterorganicchemistry.com In the case of this compound, the ethyl and methyl groups are weakly electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted pyrrolinone. youtube.com

The addition of nucleophiles can be either reversible or irreversible, depending on the basicity of the incoming nucleophile. masterorganicchemistry.com Strong nucleophiles, such as those derived from Grignard reagents or hydride sources like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), undergo irreversible addition. libretexts.org Weaker nucleophiles, such as alcohols, water, and amines, typically participate in reversible addition reactions. libretexts.org The presence of an acyl group at the 4-position of similar pyrrolinone structures enables functionalization through nucleophilic addition reactions with nucleophiles like hydroxylamine (B1172632) and semicarbazide. beilstein-journals.org

Condensation Reactions with Aldehydes and Ketones

This compound can participate in condensation reactions with aldehydes and ketones. smolecule.com These reactions typically involve the formation of a new carbon-carbon bond and the elimination of a small molecule, such as water. The active methylene (B1212753) group adjacent to the carbonyl group can be deprotonated under basic conditions to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.

In related systems, multicomponent reactions involving amines, aldehydes, and pyruvate (B1213749) derivatives lead to the formation of highly functionalized 1,5-dihydro-2H-pyrrol-2-ones. nih.gov These reactions proceed through the formation of an imine intermediate, followed by subsequent condensation steps. nih.gov While direct examples with this compound are not extensively detailed, the general reactivity pattern of pyrrolinones suggests its capability to undergo such transformations.

Ring-Opening and Rearrangement Pathways

The pyrrolinone ring, while relatively stable, can undergo ring-opening and rearrangement reactions under specific conditions.

Conditions and Products of Ring-Opening Reactions

The γ-lactam ring in this compound can be opened under certain conditions. smolecule.com For instance, aziridine (B145994) rings, which are also strained heterocyclic systems, can be opened by various nucleophiles such as indoles, pyrrole (B145914), and alcohols. rsc.org While not a direct analogue, this highlights the susceptibility of heterocyclic rings to nucleophilic attack leading to ring-opening. The specific conditions and resulting products for this compound would depend on the nature of the attacking nucleophile and the reaction conditions employed.

Structural Dynamics and Tautomerism in Pyrrolinone Derivatives

Pyrrolinone derivatives can exhibit tautomerism, which is the interconversion of constitutional isomers, usually by the migration of a proton. Keto-enol tautomerism is a common phenomenon in compounds containing a carbonyl group. researchgate.net In the case of pyrrolinones, different tautomeric forms are possible, which can influence their reactivity. researchgate.net For example, substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones have been shown to exist in tautomeric equilibrium, with the slight energy difference between the tautomers leading to a large rate constant for their interconversion. beilstein-journals.org While the specific tautomeric equilibria for this compound are not explicitly detailed in the provided context, the general principles of tautomerism in related systems suggest that it could exist in equilibrium with its tautomeric forms, potentially influencing its reaction pathways.

Functionalization and Derivatization Reactions

The structure of this compound offers several sites for functionalization, allowing for the synthesis of a variety of derivatives. The pyrrole ring system, in general, is a versatile scaffold that can be functionalized through various reactions. organic-chemistry.orgjst.go.jp

Transition-metal-catalyzed reactions, such as C-H functionalization, have emerged as powerful tools for the derivatization of heterocyclic compounds. snnu.edu.cnnih.gov For instance, palladium-catalyzed reactions have been used for the functionalization of coumarins, another class of heterocyclic compounds. nih.gov Similarly, electrophilic substitution reactions are common for pyrrole and its derivatives, typically occurring at the C-2 position. uou.ac.inresearchgate.net The presence of substituents on the pyrrolinone ring can direct incoming electrophiles to specific positions. researchgate.net

Furthermore, the pyrrolinone core can be synthesized through various methods, including palladium-catalyzed cyclization and ring-closing metathesis, which allow for the introduction of diverse substituents. researchgate.net The development of one-pot synthesis methods, such as the tandem enyne cross metathesis-cyclization reaction, provides a facile route to substituted pyrroles. acs.org These synthetic strategies underscore the potential for creating a wide range of derivatives from the this compound scaffold.

Regioselective Functionalization of the Pyrrolinone Nucleus

The functionalization of the this compound nucleus can be directed to specific positions, a property known as regioselectivity. The primary sites for such selective reactions are the nitrogen atom (N-1) and the methylene carbon adjacent to the carbonyl group (C-5).

The nitrogen atom's reactivity is central to many synthetic applications. It can be readily acylated or alkylated. To ensure that subsequent reactions occur at other positions, the nitrogen is often protected with a suitable group, such as a benzyl (B1604629) or benzenesulfonyl group. clockss.orgvulcanchem.com This protection strategy prevents reactions at the nitrogen and directs functionalization towards the C-5 position.

The C-5 position is activated by the adjacent carbonyl group, making its protons acidic and enabling deprotonation to form an enolate intermediate. This enolate is a potent nucleophile and can react with various electrophiles. For instance, alkylation at the C-5 position can be achieved by treating the N-protected pyrrolinone with a strong base like sodium hydride or lithium diisopropylamide (LDA) followed by the addition of an alkyl halide. clockss.org This regioselective alkylation is a key step in building more complex molecular architectures based on the pyrrolinone scaffold.

Furthermore, the electron-deficient nature of the lactam ring makes the C-5 position a target for electrophilic substitution reactions such as nitration and halogenation. vulcanchem.com

Table 1: Regioselective Reactions of the Pyrrolinone Nucleus

| Position | Reaction Type | Reagents/Conditions | Product Type |

| N-1 | N-Protection | Benzenesulfonyl chloride, NaH, DMF clockss.org | N-Sulfonylated Pyrrolinone |

| C-5 | Alkylation | 1. LDA, THF, -20°C to -10°C; 2. Ethyl bromoacetate (B1195939) clockss.org | 5-Alkyl-substituted Pyrrolinone |

| C-5 | Halogenation | Halogenating Agent vulcanchem.com | 5-Halo-substituted Pyrrolinone |

| C-5 | Nitration | Nitrating Agent vulcanchem.com | 5-Nitro-substituted Pyrrolinone |

Introduction of Diverse Chemical Moieties onto the this compound Scaffold

The this compound scaffold serves as a versatile building block for the introduction of a wide array of chemical moieties, primarily through reactions at the nucleophilic nitrogen atom. This has been extensively exploited in medicinal chemistry, most notably in the synthesis of the third-generation sulfonylurea antidiabetic drug, Glimepiride. lookchem.com

The introduction of a carboxamide linkage at the N-1 position is a common and crucial transformation. This can be accomplished through several methods:

Reaction with Isocyanates: The pyrrolinone nitrogen can directly attack an isocyanate, such as phenylethyl isocyanate, to form an N-carboxamide derivative. cbijournal.com This reaction is a key step in constructing the side chain of glimepiride.

Reaction with Activated Carbonyls: A two-step process often involves first reacting the pyrrolinone with an activated carbonyl compound. For example, treatment with 4-nitrophenyl chloroformate in the presence of an organic base like 4-dimethylaminopyridine (B28879) yields a highly reactive N-(4-nitrophenoxycarbonyl) intermediate. google.com This intermediate is then readily displaced by an amine, such as 4-(2-aminoethyl)benzene sulfonamide, to form the desired N-substituted carboxamide. google.comijcrt.org

Once the initial moiety is attached, it can be further elaborated. In the synthesis of Glimepiride, the terminal sulfonamide group of the newly introduced side chain is reacted with another isocyanate, specifically trans-4-methylcyclohexyl isocyanate, to complete the sulfonylurea structure. cbijournal.comijcrt.org

Beyond carboxamides, other functional groups can also be introduced at the nitrogen center. N-sulfonylation using reagents like benzenesulfonyl chloride is another example of how diverse moieties can be incorporated onto the scaffold. clockss.org These reactions highlight the role of this compound as a foundational structure for creating complex molecules with significant biological applications.

Table 2: Examples of Moieties Introduced onto the this compound Scaffold

| Reagent(s) | Moiety Introduced | Resulting Compound Class |

| 1. 4-Nitrophenyl chloroformate, 4-dimethylaminopyridine2. 4-(2-Aminoethyl)benzene sulfonamide google.com | -C(O)NH-CH₂CH₂-Ph-SO₂NH₂ | N-Carboxamide / Sulfonamide |

| Phenylethyl isocyanate cbijournal.com | -C(O)NH-CH₂CH₂-Ph | N-Carboxamide |

| Benzenesulfonyl chloride, NaH clockss.org | -SO₂-Ph | N-Sulfonamide |

| 1. Above sulfonamide intermediate2. trans-4-Methylcyclohexyl isocyanate cbijournal.comijcrt.org | -C(O)NH-CH₂CH₂-Ph-SO₂NHC(O)NH-Cyclohexyl-CH₃ | Sulfonylurea |

Structure Activity Relationship Sar and Derivatives with Investigated Biological Activities

The biological profile of 3-Ethyl-4-methyl-2H-pyrrol-2-one is intrinsically linked to its chemical architecture. The ethyl and methyl groups at the C3 and C4 positions, respectively, play a crucial role in defining its interaction with biological targets. SAR studies on related pyrrol-2-one derivatives have provided valuable insights into how modifications of this core structure influence biological responses.

Correlating Structural Modifications with Observed Biological Responses

Systematic structural modifications of the 2H-pyrrol-2-one core have been a key strategy in elucidating the SAR. Research has demonstrated that the nature, size, and position of substituents on the pyrrol-2-one ring can dramatically alter the biological activity of the resulting derivatives.

For instance, studies on various substituted pyrrol-2-ones have shown that alkyl substitutions at the C3 and C4 positions are critical for modulating activity. While specific SAR data for this compound is not extensively documented in dedicated studies, general principles can be inferred from research on analogous compounds. For example, in a series of 3-alkyl-4-aryl-1,5-dihydro-2H-pyrrol-2-ones designed as potential inhibitors of cardiac cAMP phosphodiesterase, a methyl group at the C3 position was found to be a key feature for activity. nih.gov This suggests that small alkyl groups at this position are favorable for interaction with the enzyme's active site.

Table 1: Structure-Activity Relationship of Substituted 2H-Pyrrol-2-one Derivatives

| Base Scaffold | Position of Substitution | Substituent | Observed Biological Activity | Reference |

| 2H-Pyrrol-2-one | C3 | Methyl | Inhibition of cardiac cAMP phosphodiesterase | nih.gov |

| 2H-Pyrrol-2-one | C4 | Alkyl | Negative impact on efficacy for some targets | acs.org |

| 2H-Pyrrol-2-one | C4 | Phenyl | Favorable for IN inhibitory activity | nih.gov |

| 2H-Pyrrol-2-one | N1 | Alkyl | Inactive versus Rtt109–Vps75 | nih.gov |

This table is generated based on findings for analogous compounds to infer potential SAR for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling represents a computational approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrrol-2-one derivatives, various QSAR studies have been conducted to predict their therapeutic potential and to guide the design of new, more potent analogs. researchgate.netnih.govnih.gov

These studies typically involve the calculation of a wide range of molecular descriptors, which quantify different aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. These descriptors are then correlated with the observed biological activity using statistical methods like Multiple Linear Regression (MLR) and k-Nearest Neighbor (kNN). nih.gov

For example, 2D-QSAR studies on a series of pyrrole (B145914) derivatives as antitubercular agents have highlighted the importance of topological parameters in describing their activity. nih.gov In other studies, 3D-QSAR methods like Topomer Comparative Molecular Field Analysis (CoMFA) have been employed to create models that can predict the activity of new compounds with a high degree of accuracy. researchgate.net These models provide a three-dimensional representation of the regions around the molecule where steric bulk, positive or negative charges are favorable or unfavorable for activity.

Computational and Theoretical Investigations of 3 Ethyl 4 Methyl 2h Pyrrol 2 One Systems

Quantum Chemical Characterization and Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular properties of pyrrolidone derivatives, including 3-Ethyl-4-methyl-2H-pyrrol-2-one. beilstein-journals.orgarabjchem.org DFT calculations allow for the exploration of electronic structure and its influence on the synthesis and reactivity of these compounds. beilstein-journals.orgarabjchem.org Studies have utilized DFT to understand the mechanistic aspects of reactions involving pyrrolinone derivatives. beilstein-journals.org For instance, in the reaction of 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one with methylamine, DFT calculations at the B3LYP/6-311++G(2d,2p)//B3LYP/6-31+G(d,p) level of theory were employed to explore the reaction mechanism. beilstein-journals.org

Key molecular properties such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are frequently calculated to understand the electronic behavior of these molecules. arabjchem.org The energy gap between HOMO and LUMO provides insights into the chemical reactivity and stability of the molecule. arabjchem.org Furthermore, thermodynamic parameters can be computed to assess the stability of different molecular structures and intermediates. arabjchem.org

In a study on substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, DFT calculations were used to clarify the stability of tautomeric forms. nih.gov The theoretical results indicated that one tautomer was more stable than the other by a small energy margin, both in the gas phase and in an ethanol (B145695) solvent model. nih.gov These calculations also helped in understanding the transformation between tautomers, which was found to have a small potential barrier, indicating a rapid isomerization process. nih.gov

The table below summarizes key electronic properties calculated for a related pyrrolidinone derivative, providing a reference for the types of data obtained through DFT studies.

| Property | Value (a.u.) |

| Total Energy | Varies by derivative |

| E(HOMO) | Varies by derivative |

| E(LUMO) | Varies by derivative |

| Energy Gap (ΔE) | Varies by derivative |

| Dipole Moment (μ) | Varies by derivative |

Table based on data for various pyrrolidinone inhibitors, specific values for this compound would require a dedicated computational study. arabjchem.org

Predictive modeling of reactivity for compounds like this compound heavily relies on electronic descriptors derived from quantum chemical calculations. unich.itgithub.io One of the most insightful of these descriptors is the condensed Fukui function. github.iowikipedia.org The Fukui function, in general, describes the change in electron density at a specific point in a molecule as the total number of electrons changes. wikipedia.org For practical chemical applications, this function is often "condensed" to an atomic resolution, providing a value for each atom in the molecule. github.io

The condensed Fukui function helps to identify the most probable sites for electrophilic and nucleophilic attack. wikipedia.org Specifically, the function f+ indicates the reactivity towards a nucleophilic attack, while f- points to the sites susceptible to an electrophilic attack. scm.com This allows for a theoretical prediction of how the molecule will interact with other reagents. wikipedia.org

The following table illustrates the conceptual application of condensed Fukui functions to identify reactive sites.

| Atom in Pyrrolinone Ring | Condensed Fukui Function (f+) | Condensed Fukui Function (f-) | Predicted Reactivity |

| N1 | Value | Value | Nucleophilic/Electrophilic site |

| C2 (Carbonyl) | Value | Value | Electrophilic site |

| C3 | Value | Value | Nucleophilic/Electrophilic site |

| C4 | Value | Value | Nucleophilic/Electrophilic site |

| C5 | Value | Value | Nucleophilic/Electrophilic site |

This is a representative table. Actual values for this compound would need to be determined through specific DFT calculations.

Reaction Mechanism Simulation and Energy Profile Mapping

Computational chemistry plays a pivotal role in elucidating the complex mechanisms of pyrrolinone synthesis, particularly in the exploration of transition states and the involvement of spirocyclic intermediates. beilstein-journals.orgresearchgate.net The synthesis of substituted pyrrolinones often proceeds through multi-step reaction pathways, and identifying the transition states connecting reactants, intermediates, and products is crucial for understanding the reaction kinetics and selectivity. beilstein-journals.org

For instance, in the synthesis of substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, a proposed mechanism involves an acid-catalyzed condensation to form an imine intermediate, which is then protonated. beilstein-journals.orgnih.gov This is followed by a nucleophilic attack to yield an intermediate that subsequently cyclizes. beilstein-journals.orgnih.gov DFT calculations can be used to locate the transition state for each step, providing the activation energy and geometry of the transition state structure. beilstein-journals.org

Spirocyclic intermediates are also significant in various synthetic routes leading to pyrrolidinone-containing structures. researchgate.net The formation of these spirocycles can be a key step in building molecular complexity. researchgate.net Computational studies have been employed to investigate the formation of spirocyclic pyrrolidines, which can serve as building blocks for medicinal chemistry. researchgate.net For example, a protocol for single-carbon atom doping annulation to convert acrylamides into γ-lactams was found to proceed through a spirocyclic intermediate. researchgate.net

The table below provides a conceptual overview of the types of energetic data obtained from such computational explorations.

| Reaction Step | Reactant(s) | Transition State (TS) | Intermediate/Product | Activation Energy (kcal/mol) |

| Step 1: Imine Formation | Aldehyde + Amine | TS1 | Imine | Value |

| Step 2: Nucleophilic Attack | Imine + Enol | TS2 | Intermediate 8 | Value |

| Step 3: Cyclization | Intermediate 8 | TS3 | Pyrrolinone | Value |

| Spirocycle Formation | Reactants | TS_spiro | Spirocyclic Intermediate | Value |

This is a representative table based on proposed mechanisms. beilstein-journals.orgnih.gov Specific values are dependent on the exact reactants and computational methods used.

Computational studies are instrumental in mapping the intricate dynamics of reaction pathways and the role of proton transfers in the synthesis of pyrrolinone derivatives. beilstein-journals.orgacs.org By calculating the potential energy surface (PES), researchers can trace the most favorable reaction route from reactants to products. beilstein-journals.org This involves identifying all stationary points, including minima (reactants, intermediates, products) and saddle points (transition states). beilstein-journals.org

A detailed computational investigation of the reaction between a 3-pyrroline-2-one (B142641) derivative and an aliphatic amine, for example, proposed a mechanism based on the calculated PES. beilstein-journals.org The study showed that the main product is formed favorably through the pathway with the lowest Gibbs free energy of activation (ΔG‡), considering both gas-phase and solvent models. beilstein-journals.org Such calculations can also reveal whether a reaction is under kinetic or thermodynamic control, which is crucial for optimizing experimental conditions. beilstein-journals.org

Proton transfer is a fundamental step in many organic reactions, including the synthesis of heterocyclic compounds. acs.org Computational modeling can elucidate the mechanism of proton transfer, whether it occurs intramolecularly or is mediated by solvent molecules. acs.org For instance, in some gold-catalyzed reactions leading to N-heterocycles, the role of water clusters in facilitating proton transfer has been computationally investigated, showing a significant lowering of the activation free energies. acs.org Similarly, in the synthesis of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones, an intramolecular proton transfer is a key step in the proposed mechanism following a transimination reaction. beilstein-journals.org

The following table illustrates the kind of thermodynamic data generated from these computational studies.

| Parameter | Gas Phase (kcal/mol) | Ethanol Solvent Model (kcal/mol) |

| ΔH‡ (Enthalpy of Activation) | Value | Value |

| ΔG‡ (Gibbs Free Energy of Activation) | Value | Value |

| ΔE (Reaction Energy) | Value | Value |

This table is based on the type of data presented in computational studies of pyrrolinone synthesis. beilstein-journals.org The specific values would be unique to the reaction being studied.

Molecular Interaction and Docking Studies

Molecular interaction and docking studies are computational techniques used to predict how a molecule like this compound might bind to a biological target, such as a protein or enzyme. tandfonline.com These methods are fundamental in drug discovery and medicinal chemistry for identifying potential drug candidates and understanding their mechanism of action at a molecular level. tandfonline.com

Molecular docking simulations place the small molecule (ligand) into the binding site of the macromolecular target (receptor) in various orientations and conformations. tandfonline.com A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. These studies can reveal key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.govacs.org

For pyrrolidone derivatives, docking studies have been used to investigate their potential as inhibitors of specific enzymes. tandfonline.com For example, a series of pyrrolyl hydrazones were designed and subjected to molecular docking to understand their binding with the enoyl ACP reductase receptor, a target for antitubercular drugs. tandfonline.com Such studies can guide the synthesis of new derivatives with improved binding affinity and biological activity. tandfonline.com

The table below presents a conceptual summary of the results from a molecular docking study.

| Target Protein | Ligand | Docking Score (e.g., kcal/mol) | Key Interacting Residues | Type of Interaction |

| Enzyme X | This compound | Value | Amino Acid 1, Amino Acid 2 | Hydrogen Bond, Hydrophobic |

| Receptor Y | Derivative of Pyrrolinone | Value | Amino Acid 3, Amino Acid 4 | van der Waals, Pi-stacking |

This is a representative table. The specific details would depend on the actual protein target and the pyrrolinone derivative being studied.

Ligand-Target Interactions for Pyrrolinone-Based Structures

The interaction between a ligand, such as a pyrrolinone derivative, and its biological target is the foundation of its pharmacological effect. Computational techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies are instrumental in elucidating these interactions. nih.govnih.gov

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. jmcs.org.mxacs.org These studies for pyrrolinone-based compounds have identified key molecular interactions that govern their binding affinity. For instance, investigations into trisubstituted pyrrolinones as inhibitors of the LIN28–let-7 protein-RNA interaction revealed potential key molecular interactions within the binding site of the LIN28A protein. nih.gov Similarly, docking studies of pyrrolidine (B122466) derivatives as neuraminidase inhibitors showed that hydrogen bonds and electrostatic factors were the primary drivers of the interaction, with residues such as Trp178, Arg371, and Tyr406 being critical in the active pocket. nih.gov

A significant type of interaction observed in pyrrolinone systems is the cation-π interaction, where the electron-rich π system of the pyrrolinone ring interacts favorably with cationic amino acid residues like arginine or lysine (B10760008) in a protein's binding site. nih.gov This has been noted in synthetic pyrrolinones that inhibit urokinase receptor (uPAR) interactions, where a critical π-cation interaction with an arginine residue (Arg53) was observed. nih.gov

Structure-activity relationship (SAR) studies, often in the form of 3D-QSAR, provide quantitative models that correlate the chemical structure of a compound with its biological activity. nih.govresearchgate.net For pyrrolidinone derivatives, these models have consistently highlighted the importance of electrostatic and hydrogen bonding features for potent inhibitory activity. nih.gov For example, in a study of pyrrolinone derivatives as P2X3 receptor antagonists for pain treatment, SAR studies were crucial in improving potency and pharmacokinetic profiles, leading to a highly effective compound. researchgate.net

The table below summarizes findings from various computational studies on pyrrolinone-based structures, highlighting the key interactions and target residues.

| Compound Class | Target | Key Interacting Residues | Primary Interaction Types | Computational Method |

| Trisubstituted Pyrrolinones | LIN28A (RNA-binding protein) | Not specified | Not specified | Molecular Docking |

| Pyrrolidine Derivatives | Influenza Neuraminidase | Trp178, Arg371, Tyr406 | Hydrogen Bonding, Electrostatic | Molecular Docking, 3D-QSAR |

| Synthetic Pyrrolinones | Urokinase Receptor (uPAR) | Arg53 | Cation-π Interaction | X-ray Crystallography |

| Pyrrolinone Derivatives | P2X3 Receptor | Not specified | Not specified | Structure-Activity Relationship (SAR) |

| Pyrrolo[3,4-c]pyrrole hydroxamic acids | Histone Deacetylase 2 (HDAC2) | His142, His143 | Hydrogen Bonding | Molecular Docking |

This table is generated based on data from multiple sources. nih.govjmcs.org.mxnih.govresearchgate.net

Conformational Analysis and Molecular Recognition Principles

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For drug-like molecules, understanding the preferred conformation is vital as it dictates how the molecule fits into a receptor's binding site—a key principle of molecular recognition. acs.orgnih.gov

The pyrrolinone scaffold, while relatively rigid, possesses conformational flexibility that influences its biological activity. acs.org X-ray crystallography and NMR spectroscopy are powerful experimental techniques for determining molecular conformation, often complemented by theoretical calculations. For instance, X-ray analysis of (3-phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonates, which share a dihydro-2H-pyrrol-2-one core, revealed that the five-membered ring adopts an envelope conformation. acs.org In another study on ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, the pyrrolidine ring was found to be almost planar. iucr.org

The principle of molecular recognition is based on the idea that molecules interact in a highly specific manner, akin to a lock and key. This specificity is driven by a combination of factors including shape complementarity and favorable intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.). researchgate.netpsu.edu The rigid nature of the pyrrolinone scaffold can be exploited to create peptidomimetics—molecules that mimic the structure of peptides. acs.org By controlling the stereochemistry and linkage of pyrrolinone monomers, scaffolds that mimic β-strands, β-sheets, and β-turns have been successfully designed and synthesized, demonstrating the versatility of this core structure in molecular recognition. acs.orgacs.org

The following table details key conformational features found in derivatives related to this compound.

| Compound Derivative | Key Conformational Feature | Method of Analysis | Dihedral Angles / Notes |

| (3-Phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonates | Envelope conformation of the five-membered ring | X-ray Crystallography | Stereocenters C2 and C3 showed opposed chirality. |

| Ethyl 4-[(...)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | Nearly planar pyrrolidine ring | X-ray Crystallography | Dihedral angle with pendant phenyl ring: 85.77 (7)° |

| d,l-alternating (heterochiral) tetrapyrrolinones | Validated turn conformations | Solution-phase analysis | Functionally active mimetic of a peptidal β-turn. |

| (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine | Planar conformation | X-ray Crystallography | Intramolecular C-H···N interactions observed. |

This table is generated based on data from multiple sources. acs.orgacs.orgiucr.orgmdpi.com

Emerging Research Frontiers and Future Directions in 3 Ethyl 4 Methyl 2h Pyrrol 2 One Chemistry

Sustainable Synthesis and Green Chemistry Innovations for Pyrrolinone Production

The synthesis of pyrrolinone scaffolds is undergoing a transformation towards more environmentally friendly and efficient methods. researchgate.netrsc.org Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and multiple steps, leading to significant waste generation. rsc.org Green chemistry principles are now guiding the development of novel synthetic strategies for compounds like 3-Ethyl-4-methyl-2H-pyrrol-2-one.

One of the most promising innovations is the adoption of flow chemistry . springerprofessional.dechim.it This technique involves performing chemical reactions in a continuous-flowing stream rather than in a batch reactor. mdpi.com The advantages of flow chemistry are numerous, including enhanced control over reaction parameters like temperature and pressure, improved safety profiles, and greater scalability. chim.itmdpi.com For the synthesis of heterocyclic compounds like pyrrolinones, flow chemistry can lead to higher yields, cleaner reaction profiles, and a significant reduction in reaction times and waste. researchgate.netspringerprofessional.de

Biocatalysis represents another significant frontier in the sustainable production of pyrrolinones. researchgate.netresearchgate.net The use of enzymes as catalysts offers high selectivity and specificity under mild reaction conditions, often in aqueous environments. researchgate.net This approach minimizes the use of hazardous organic solvents and can lead to the formation of enantiomerically pure products, which is crucial for pharmaceutical applications. researchgate.netdntb.gov.ua Research into biocatalytic methods for the synthesis of substituted pyrrolinones is an active area, with the potential to provide highly efficient and green manufacturing processes. researchgate.net

Furthermore, the use of ultrasound-assisted organic synthesis and mechanochemical methods are being explored as green alternatives. rsc.orgresearchgate.net Ultrasound can accelerate reaction rates, leading to shorter reaction times and increased yields, while mechanochemistry, which involves reactions induced by mechanical force, can reduce or eliminate the need for solvents. rsc.orgresearchgate.net

| Method | Key Advantages | Challenges | Relevance to this compound |

|---|---|---|---|

| Conventional Batch Synthesis | Well-established procedures. | Often requires harsh conditions, long reaction times, and generates significant waste. mdpi.com | Traditional methods exist but are being replaced by more sustainable alternatives. |

| Flow Chemistry | Enhanced control, improved safety, scalability, higher yields, and cleaner reactions. springerprofessional.dechim.itmdpi.com | Initial setup costs can be high. | Highly promising for industrial-scale, efficient, and green production. thieme-connect.com |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources, and production of enantiopure compounds. researchgate.netresearchgate.net | Enzyme stability and cost can be limiting factors. | Offers a route to highly pure, chiral versions of the compound for specialized applications. |

| Ultrasound-Assisted Synthesis | Accelerated reaction rates, shorter reaction times, and increased yields. rsc.org | Scalability can be a challenge for some applications. | A green alternative to conventional heating methods. rsc.org |

| Mechanochemistry | Reduced or solvent-free reactions, simplified workup, and improved efficiency. researchgate.net | Reaction monitoring and control can be more complex. | A potential solvent-free route for the synthesis. |

Advanced Analytical Techniques for Structural and Mechanistic Characterization

A deep understanding of the structure and reaction mechanisms of this compound is crucial for its effective application and the design of new derivatives. Advanced analytical techniques are indispensable tools in this endeavor.

Mass spectrometry (MS) is another vital technique, providing precise information about the molecular weight and fragmentation patterns of this compound. tubitak.gov.trtubitak.gov.tr High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. mdpi.com When coupled with chromatographic techniques like liquid chromatography (LC-MS), it allows for the analysis of complex reaction mixtures and the identification of intermediates and byproducts. tubitak.gov.tr

X-ray crystallography offers the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, scientists can determine the precise arrangement of atoms, bond lengths, and bond angles. beilstein-journals.orgrsc.org This information is invaluable for understanding intermolecular interactions and for validating computational models. nih.gov

Integration of Machine Learning in Pyrrolinone Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, accelerating the discovery and design of new molecules with desired properties. mdpi.comresearchgate.net For pyrrolinone chemistry, these computational tools offer exciting new possibilities.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By developing QSAR models for pyrrolinone derivatives, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. benthamdirect.commdpi.com This approach can significantly reduce the time and cost associated with drug discovery and materials development. nih.gov

De novo drug design , powered by deep learning and generative models, allows for the creation of entirely new molecular structures with specific, predefined properties. mdpi.comnih.gov These algorithms can explore a vast chemical space to design novel pyrrolinone derivatives with optimized characteristics, such as enhanced binding affinity to a biological target or improved physicochemical properties. nih.govacs.org

Machine learning models are also being developed to predict the outcomes of chemical reactions, assisting in the design of more efficient synthetic routes. acs.org By analyzing large datasets of known reactions, these models can predict the optimal reaction conditions, catalysts, and reagents to maximize the yield of a target molecule like this compound.

| Machine Learning Application | Description | Potential Impact on this compound Research |

|---|---|---|

| QSAR Modeling | Correlates chemical structure with biological activity to predict the potency of new compounds. nih.govnih.govdntb.gov.ua | Accelerates the identification of potent derivatives for various applications. |

| De Novo Design | Generates novel molecular structures with desired properties using generative models. mdpi.comnih.gov | Enables the design of new pyrrolinones with optimized characteristics from scratch. |

| Reaction Outcome Prediction | Predicts the success and yield of chemical reactions based on reactants and conditions. acs.org | Facilitates the development of more efficient and sustainable synthetic routes. |

| Property Prediction | Predicts physicochemical properties, such as solubility and stability, in silico. mdpi.com | Reduces the need for extensive experimental testing by pre-screening virtual compounds. |

Exploration of Novel Chemical Transformations and Applications of this compound

The pyrrolinone core of this compound is a versatile scaffold that can be chemically modified to create a wide range of new derivatives with unique properties and applications. tubitak.gov.tracs.org Research in this area is focused on exploring novel chemical transformations to expand the chemical space accessible from this starting material.

The double bond and the lactam functionality of the pyrrolinone ring are key sites for chemical modification. For instance, the double bond can undergo various addition reactions, allowing for the introduction of new functional groups at the C3 and C4 positions. The nitrogen atom of the lactam can be functionalized through N-alkylation or N-acylation reactions, leading to a diverse array of N-substituted pyrrolinones. google.com

A significant area of research is the development of catalytic methods for the functionalization of the pyrrolinone ring. Transition metal catalysis, for example, can enable a wide range of C-H activation and cross-coupling reactions, providing efficient routes to complex pyrrolinone derivatives that would be difficult to access through traditional methods. researchgate.netrsc.orgacs.org

The exploration of these novel chemical transformations is closely linked to the discovery of new applications for this compound and its derivatives. Beyond its established role as a building block for pharmaceuticals, researchers are investigating its potential in areas such as materials science, where the pyrrolinone scaffold could be incorporated into polymers or other materials to impart specific properties. The unique electronic and structural features of substituted pyrrolinones also make them interesting candidates for use as ligands in coordination chemistry or as components in functional dyes. acs.org

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-Ethyl-4-methyl-2H-pyrrol-2-one, and how can reaction yields be optimized?

- Methodology :

- Coupling Reactions : Utilize amide coupling protocols (e.g., General Procedure N in ) with ethyl esters and substituted amines. For example, coupling ethyl 3-methyl-1H-pyrrole-2-carboxylate with acyl chlorides (e.g., isoquinolinecarbonyl chloride) under DMSO/NHNH·HO conditions at 100°C yields analogous pyrrole derivatives .

- Optimization : Adjust reaction time, temperature, and stoichiometry. For instance, reducing reaction time to 3 hours with allyl amine improved yields in a related pyrrolone synthesis (52% yield, ).

- Table: Comparative Reaction Conditions

| Substrate | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| Ethyl 3-methyl-pyrrole ester | Acyl chloride, DMSO, NHNH·HO | 23–63% | |

| Allyl amine | Room temperature, 3 hours | 52% |

Q. How can this compound be characterized using spectroscopic methods?

- Methodology :

- NMR Analysis : Look for characteristic signals:

- Ethyl groups: δ ~1.17–1.25 ppm (triplet, CH) and δ ~4.16–4.27 ppm (quartet, CH) ().

- Pyrrolone protons: δ ~6.32 ppm (singlet, aromatic H) and δ ~12.52 ppm (broad, NH) ().

- Mass Spectrometry : ESIMS m/z values (e.g., 494.1 for ethyl esters) confirm molecular weight ().

Q. What safety precautions are critical during handling and synthesis?

- Protocols :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact ( ).

- Segregate chemical waste and employ professional disposal services to mitigate environmental hazards ( ).

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

- Methodology :

- Refinement Software : Use SHELXL for small-molecule refinement ( ). Cross-validate with SHELXS/SHELXD for phase solutions ( ).

- Validation : Compare experimental data (X-ray) with computational models (DFT) to resolve disorder or twinning issues. For example, used SHELX to achieve R factor = 0.054 for a pyrrolo-pyrimidine derivative.

Q. What strategies are effective for detecting and quantifying impurities in this compound?

- Methodology :

- HPLC with Buffered Mobile Phases : Use ammonium acetate buffer (pH 6.5) for separation ( ).

- Reference Standards : Compare with pharmaceutical impurities (e.g., EP-grade standards) to identify byproducts ( ).

Q. How can computational methods predict the reactivity of this compound in drug design?

- Methodology :

- SAR Studies : Analyze substituent effects on bioactivity. For example, demonstrated that allyl and aryl groups in pyrrolone derivatives influence binding affinity.

- Docking Simulations : Use software like AutoDock to model interactions with biological targets (e.g., enzymes or receptors).

Q. What experimental approaches are used to study structure-activity relationships (SAR) in pyrrolone derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.